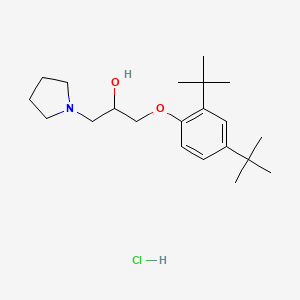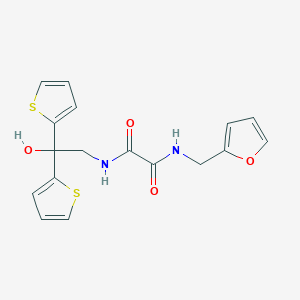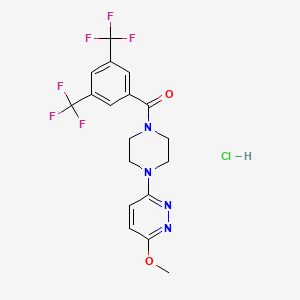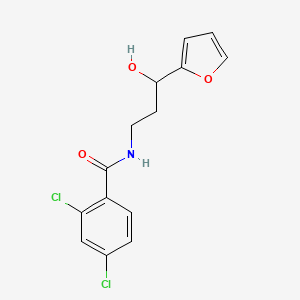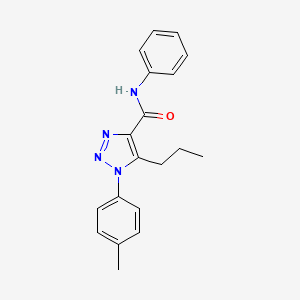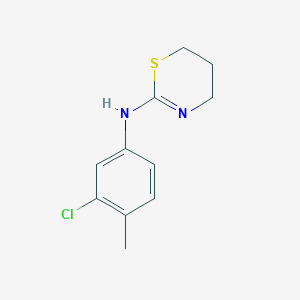
N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
説明
“N-(3-Chloro-4-methylphenyl)acetamide” is a compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . Another related compound is “N-(3-chloro-4-methylphenyl)hydroxylamine” with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol .
Synthesis Analysis
A new synthesis of “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .
Chemical Reactions Analysis
The designing of “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was based on the structure of K-Ras protein, and the related groups were replaced by bioisosteres to improve the affinity and selectivity .
Physical And Chemical Properties Analysis
“N-(3-Chloro-4-methylphenyl)acetamide” has a molecular weight of 183.63 g/mol, and its computed properties include an XLogP3 of 2.7, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 2 .
科学的研究の応用
Synthesis and Antibacterial Activity
A study conducted by Uwabagira, Sarojini, and Poojary (2018) discussed the synthesis of a related compound, "N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine", through the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under specific conditions. The in vitro antibacterial activity of the synthesized compound against Staphylococcus aureus and Chromobacterium violaceum was evaluated, indicating potential for antimicrobial applications (Uwabagira, Sarojini, & Poojary, 2018).
Antimicrobial and Cytotoxic Activity
Further, the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated antimicrobial activities. This compound, through a series of reactions, yielded derivatives with moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the versatility of thiazole derivatives in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-inflammatory and Analgesic Activities
Another research explored the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles, demonstrating promising anti-inflammatory and analgesic activities. Compounds within this study showed significant anti-inflammatory and analgesic effects, with one particular compound outperforming phenylbutazone in ulcerogenic activity, which suggests these derivatives' potential in developing anti-inflammatory and pain management drugs (Bhati & Kumar, 2008).
Antitumor Activities
The antitumor activities of 2-(4-acylaminophenyl)benzothiazoles were investigated for their potent and selective effects against various cancer cell lines. This study elucidates the crucial role of metabolism in the antitumor mechanism of benzothiazoles, highlighting the significance of N-acetylation and oxidation in biotransformation processes. Such insights are vital for understanding the molecular basis of these compounds' antitumor activities and developing novel cancer therapies (Chua et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-8-3-4-9(7-10(8)12)14-11-13-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRUJXCTVJOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NCCCS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322446 | |
| Record name | N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380346-27-0 | |
| Record name | N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
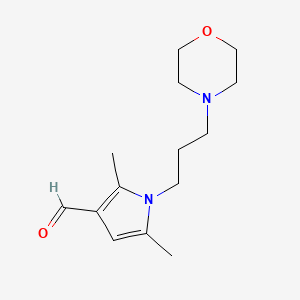
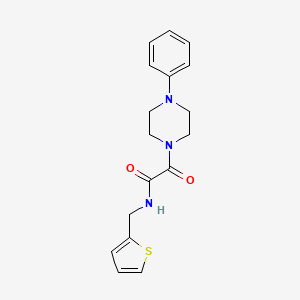

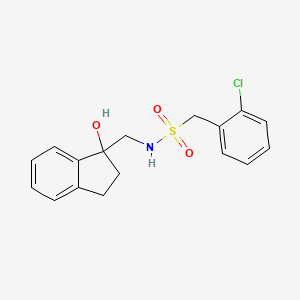
![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)
